![molecular formula C15H21FN2O3S B4737217 N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4737217.png)
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide
Overview
Description
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide, also known as AF-219, is a small molecule drug that has been extensively studied for its potential therapeutic applications. AF-219 is a selective antagonist of the P2X3 receptor, which is a ligand-gated ion channel that is primarily expressed in sensory neurons. The P2X3 receptor is involved in the transmission of pain signals, and thus, AF-219 has been investigated as a potential treatment for chronic pain.
Mechanism of Action
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide is a selective antagonist of the P2X3 receptor, which is primarily expressed in sensory neurons. The P2X3 receptor is involved in the transmission of pain signals, and thus, by blocking this receptor, N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide is able to reduce pain. N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has been shown to be highly selective for the P2X3 receptor, with minimal activity against other P2X receptors.
Biochemical and Physiological Effects:
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has been shown to reduce pain in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has been shown to reduce cough in patients with chronic cough and reduce pain in patients with interstitial cystitis. N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has also been shown to have minimal side effects, with no significant adverse events reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has several advantages for lab experiments, including its high selectivity for the P2X3 receptor, its efficacy in reducing pain in various animal models, and its minimal side effects. However, N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide does have some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide, including:
1. Further investigation of the efficacy of N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide in reducing pain in various animal models of chronic pain.
2. Clinical trials to investigate the efficacy of N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide in reducing pain in patients with other chronic pain conditions, such as fibromyalgia and osteoarthritis.
3. Investigation of the potential for N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide to reduce pain in patients with neuropathic pain due to spinal cord injury.
4. Investigation of the potential for N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide to reduce pain in patients with migraine headaches.
5. Investigation of the potential for N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide to reduce pain in patients with cancer-related pain.
6. Further investigation of the mechanism of action of N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide and its potential for off-target effects.
In conclusion, N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of pain management. N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has been shown to be effective in reducing pain in various animal models of chronic pain and in patients with chronic cough and interstitial cystitis. N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has several advantages for lab experiments, including its high selectivity and minimal side effects, but also has some limitations, including limited solubility and potential for off-target effects at high concentrations. Future research on N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide should focus on further investigation of its efficacy in reducing pain in various chronic pain conditions and its potential for off-target effects.
Scientific Research Applications
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in the field of pain management. Preclinical studies have demonstrated that N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide is effective in reducing pain in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also shown promising results, with N-(2-Azepan-1-yl-2-oxo-ethyl)-4-fluoro-N-methyl-benzenesulfonamide demonstrating efficacy in reducing pain in patients with chronic cough and interstitial cystitis.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-17(12-15(19)18-10-4-2-3-5-11-18)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMIDLYWEZDOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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